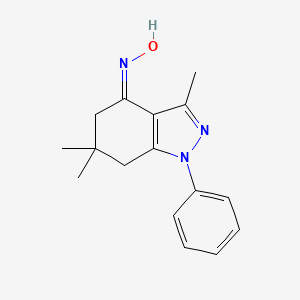

![molecular formula C14H16N4OS2 B2571351 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide CAS No. 941900-97-6](/img/structure/B2571351.png)

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[3,2-b][1,2,4]triazole is a type of heterocyclic compound that has been studied for its potential anticancer properties . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-component and multi-stage synthetic protocols . For example, a series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be confirmed using various spectroscopic techniques . For instance, spectral analysis unequivocally confirmed the structures of the synthesized compound H3TP .Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives can be complex and varied. For example, the reaction was completed by heating under reflux for 6–8 h .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can vary depending on the specific compound. For example, melting points, crystallization solvents, and yields for some compounds are reported .Applications De Recherche Scientifique

Synthetic Methodologies

Research on heterocyclic compounds similar to the specified chemical often focuses on innovative synthetic strategies. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea demonstrate complex rearrangements leading to novel heterocyclic compounds, which could serve as intermediates for further chemical synthesis (Ledenyova et al., 2018). Such methodologies are essential for expanding the library of compounds with potential biological or material applications.

Antimicrobial and Anticancer Properties

A significant portion of research on heterocyclic compounds, including thiophene and thiazole derivatives, investigates their biological activities. For example, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been assessed for insecticidal activity, which could imply potential for antimicrobial properties as well (Fadda et al., 2017). Additionally, novel 1,3-thiazole, 1,3,4-thiadiazole, and triazine derivatives based on the thiazolo[3,2-a]benzimidazole moiety have shown moderate effects against bacterial and fungal species, indicating their relevance in developing new antimicrobial agents (Hamdy et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-2-4-12(19)15-7-6-10-9-21-14-16-13(17-18(10)14)11-5-3-8-20-11/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALIAJFPPMHZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

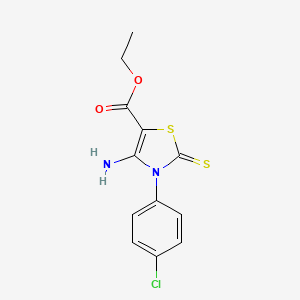

![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)

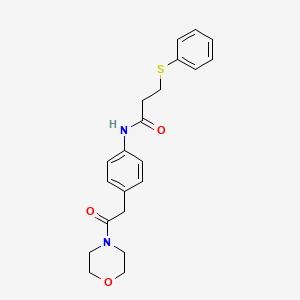

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)

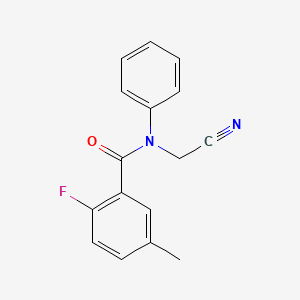

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)

![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)